5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18236961
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O3 |
|---|---|
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 5-cyclopropyl-1-(3-ethoxypropyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H17N3O3/c1-2-17-7-3-6-14-10(8-4-5-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16) |
| Standard InChI Key | IUEPXPAIBWYKCK-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCN1C(=C(N=N1)C(=O)O)C2CC2 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,2,3-triazole ring substituted at the 1- and 5-positions. The 1-position is occupied by a 3-ethoxypropyl chain (), while the 5-position features a cyclopropyl group. The carboxylic acid moiety at the 4-position introduces polarity, enhancing solubility and enabling further derivatization.
Conformational Analysis
X-ray crystallographic data from analogous triazole derivatives reveal that bulky substituents, such as cyclopropyl groups, induce significant steric hindrance. For example, in 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the triazole and aryl rings reaches 87.77° due to cyclopropyl-aryl interactions . Similar steric effects likely influence the conformation of 5-cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid, potentially impacting its binding to biological targets.
Electronic Properties
The electron-withdrawing carboxylic acid group and electron-donating ethoxypropyl chain create a polarized electronic environment. Density functional theory (DFT) calculations on related compounds indicate that such polarization stabilizes intermolecular interactions, including hydrogen bonding and π-π stacking .
Synthesis and Optimization
Click Chemistry Approaches
The synthesis of 5-cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method ensures high regioselectivity (yielding 1,4-disubstituted triazoles) and efficiency under mild conditions.
Key Steps
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Precursor Preparation: Methyl 3-cyclopropyl-3-oxopropanoate reacts with 3-ethoxypropyl azide to form the triazole intermediate.
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Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using aqueous base.
Catalytic Enhancements
Copper(I) catalysts, such as CuI or CuSO/sodium ascorbate, accelerate the reaction while minimizing byproducts. Recent advances have explored heterogeneous catalysts to improve recyclability and reduce metal contamination.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: and NMR spectra confirm regiochemistry and purity. The cyclopropyl protons resonate as distinct multiplets near δ 1.0–1.5 ppm .
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IR Spectroscopy: Stretching vibrations for the carboxylic acid ( ~1700 cm) and triazole ring ( ~1600 cm) are characteristic.
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds reveals supramolecular architectures stabilized by N–H⋯N and C–H⋯O hydrogen bonds. These interactions often form dimers or ribbons, influencing solubility and crystallinity .
Comparison with Structural Analogues
Research Gaps and Future Directions
Despite promising preliminary data, the pharmacological profile of 5-cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid remains underexplored. Priority areas include:
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Mechanistic Studies: Elucidating molecular targets in pathogenic organisms.
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Derivatization: Optimizing solubility and bioavailability through ester or amide prodrugs.
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In Vivo Efficacy: Evaluating pharmacokinetics and toxicity in animal models.
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